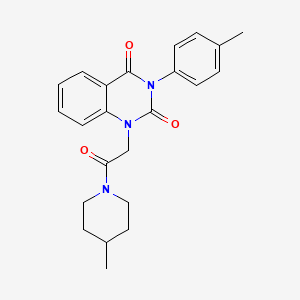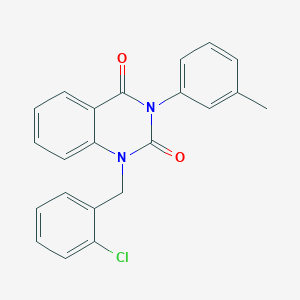
(R)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid is a chiral compound that belongs to the class of isoindolinone derivatives This compound is characterized by the presence of a phthalimide moiety attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid typically involves the condensation of phthalic anhydride with an appropriate amine, followed by subsequent reactions to introduce the phenylacetic acid moiety. One common method involves the use of ®-phenylglycine as a starting material, which undergoes cyclization with phthalic anhydride to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone ring, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring in the phenylacetic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways. For example, its potential anti-inflammatory activity may involve the inhibition of key enzymes in the inflammatory response.
Comparison with Similar Compounds
Phthalimide: Shares the phthalimide moiety but lacks the phenylacetic acid group.
Phenylacetic acid: Contains the phenylacetic acid moiety but lacks the isoindolinone structure.
N-Phenylphthalimide: Combines the phthalimide and phenyl groups but differs in the overall structure.
Uniqueness: ®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid is unique due to its chiral nature and the combination of the isoindolinone and phenylacetic acid moieties
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C16H11NO4/c18-14-11-8-4-5-9-12(11)15(19)17(14)13(16(20)21)10-6-2-1-3-7-10/h1-9,13H,(H,20,21)/t13-/m1/s1 |
InChI Key |
SYEYVZOVGXYKBL-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B11432556.png)

![2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11432574.png)

![3-cyclohexyl-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432580.png)


![7-[4-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11432599.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11432601.png)
![3-benzyl-8-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432604.png)
![2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B11432607.png)
![2-(3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11432608.png)
![4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine](/img/structure/B11432622.png)
![N-[(2-chlorophenyl)methyl]-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B11432627.png)
